1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide
Overview
Description
1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide is a heterocyclic compound with the molecular formula C6H9N3S. It is characterized by a five-membered ring containing two nitrogen atoms and a carbothioamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the carbothioamide group.
Scientific Research Applications
1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-Pyrazole-3-Carbaldehyde: Similar structure but with an aldehyde group instead of a carbothioamide group.
3,5-Dimethyl-1H-Pyrazole-1-Carbodithioate: Contains a carbodithioate group, offering different reactivity and applications.
1,5-Dimethyl-1H-Pyrazole-4-Carboxamide: Features a carboxamide group, leading to distinct chemical and biological properties.
These compounds share structural similarities but differ in their functional groups, which influence their reactivity, applications, and biological activities.
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIEBRXQNOYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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